5-azidopentanoic Acid

Vue d'ensemble

Description

Synthesis Analysis

5-Azidopentanoic acid can be synthesized using various methods. For instance, it can be used to synthesize chitosan-poly (ethylene glycol) hydrogels by azide–alkyne click chemistry . It can also be used to synthesize 5-iodo-1,2,3-triazole containing macrocycles .Molecular Structure Analysis

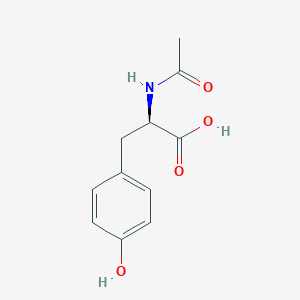

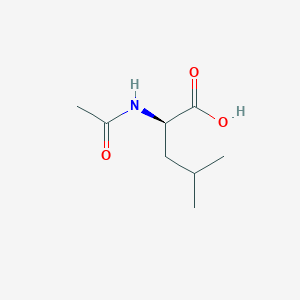

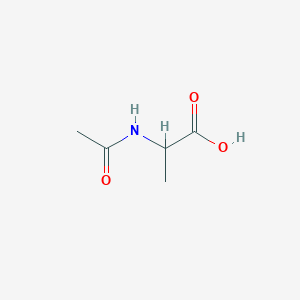

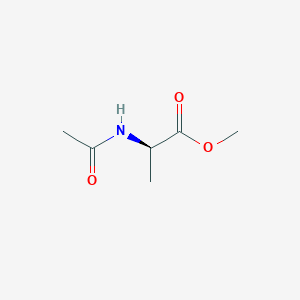

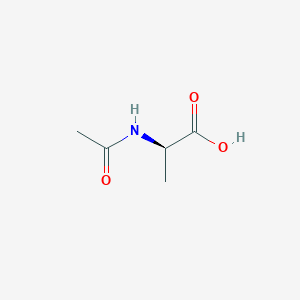

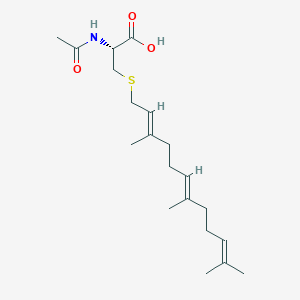

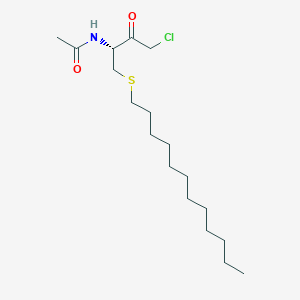

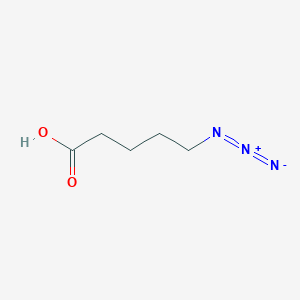

The molecular formula of 5-Azidopentanoic acid is C5H9N3O2 . The azido moiety reacts with acetylenes in the presence of copper yielding triazoles that can function as versatile linkers .Physical And Chemical Properties Analysis

5-Azidopentanoic acid has a molecular weight of 143.14 g/mol . It has a topological polar surface area of 51.7 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has five rotatable bonds . The compound is not easily soluble in water but can be dissolved in organic solvents such as methanol, ethanol, and dichloromethane .Applications De Recherche Scientifique

Synthesis of Peptides and Proteins

Field

Biochemistry and Molecular Biology

Application

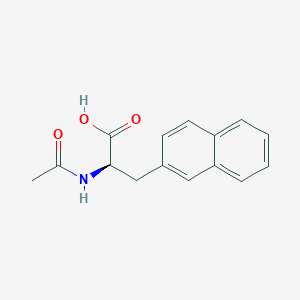

5-azidopentanoic acid is used in the synthesis of peptides and proteins, facilitating investigations into their intricate structure and function .

Method of Application

The exact method of application can vary depending on the specific peptide or protein being synthesized. Generally, 5-azidopentanoic acid would be incorporated into the peptide chain during solid-phase peptide synthesis, using standard coupling reagents and protecting group strategies.

Results

The use of 5-azidopentanoic acid in peptide synthesis allows for the introduction of an azide group into the peptide. This azide group can then be used for further chemical modifications, such as the formation of triazole rings via click chemistry. This can be useful for the study of peptide structure and function.

Synthesis of Chitosan-Poly (Ethylene Glycol) Hydrogels

Field

Polymer Chemistry and Material Science

Application

5-azidopentanoic acid can be used to synthesize chitosan-poly (ethylene glycol) hydrogels by azide–alkyne click chemistry .

Method of Application

The azide group of 5-azidopentanoic acid can react with an alkyne group on poly (ethylene glycol) in the presence of a copper catalyst to form a triazole ring, linking the two molecules together to form a hydrogel.

Results

The resulting chitosan-poly (ethylene glycol) hydrogels can have various applications, such as in drug delivery systems, due to their biocompatibility and tunable physical properties.

Synthesis of 5-Iodo-1,2,3-Triazole Containing Macrocycles

Field

Application

5-Azidopentanoic acid can be used to synthesize 5-iodo-1,2,3-triazole containing macrocycles .

Method of Application

The azide group of 5-azidopentanoic acid can react with an alkyne group in the presence of a copper catalyst to form a triazole ring. The triazole ring can then be iodinated to form the 5-iodo-1,2,3-triazole containing macrocycle.

Results

The resulting 5-iodo-1,2,3-triazole containing macrocycles can have various applications in organic synthesis and medicinal chemistry.

Synthesis of Bivalent Quinine Dimers

Field

Application

5-Azidopentanoic acid can be used to synthesize bivalent quinine dimers intervening triazole ring used as inhibitors of P-glycoprotein (P-gp) mediated cellular efflux .

Method of Application

The azide group of 5-azidopentanoic acid can react with an alkyne group on quinine to form a triazole ring, linking the two quinine molecules together to form a dimer.

Results

The resulting bivalent quinine dimers can inhibit P-glycoprotein (P-gp) mediated cellular efflux, which can be useful in overcoming drug resistance in cancer treatment.

Selective Conjugation of Peptides

Application

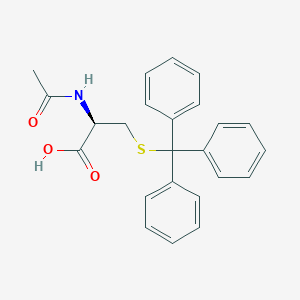

5-Azidopentanoic acid is a building block for use in click chemistry reactions that enables selective conjugation of peptides with various molecules .

Method of Application

The azido moiety reacts with acetylenes in the presence of copper yielding triazoles that can function as versatile linkers .

Results

This method allows for the selective conjugation of peptides with various molecules, which can be useful in the study of peptide structure and function, as well as in the development of new therapeutics .

Cyclization of Peptides

Application

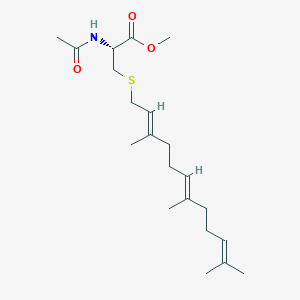

5-Azidopentanoic acid can be used for the cyclization of peptides .

Method of Application

The azido group of 5-azidopentanoic acid can react with an alkyne group on a peptide to form a triazole ring, linking the two ends of the peptide together to form a cyclic peptide .

Results

The resulting cyclic peptides can have various applications in biochemistry and molecular biology, including the study of protein-protein interactions and the development of peptide-based drugs .

Safety And Hazards

5-Azidopentanoic acid needs to be stored away from light and high temperature to prevent possible decomposition . It is an explosive chemical and should be handled with care to avoid contact with flammable materials or exposure to open flames . It’s recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Propriétés

IUPAC Name |

5-azidopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2/c6-8-7-4-2-1-3-5(9)10/h1-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZDIRMBQJDCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00455672 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-azidopentanoic Acid | |

CAS RN |

79583-98-5 | |

| Record name | 5-azidopentanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00455672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.